molecular formula C7H2BrClF4 B6152443 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene CAS No. 914225-64-2

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene

Cat. No. B6152443
CAS RN: 914225-64-2
M. Wt: 277.4
InChI Key:
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Description

“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is an organic compound with the CAS Number: 914225-64-2 . It has a molecular weight of 277.44 .


Molecular Structure Analysis

The InChI code for “2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is 1S/C7H2BrClF4/c8-6-4 (7 (11,12)13)1-3 (10)2-5 (6)9/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .


Physical And Chemical Properties Analysis

“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is a solid substance . It has a strong hydrophobicity and solubility, and it has high stability .

Scientific Research Applications

Chemical Reactions and Synthesis

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has been studied for its reactivity and utility in organic synthesis. Mongin, Desponds, and Schlosser (1996) demonstrated its deprotonation adjacent to the halogen substituent in the presence of alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. They explored optional site selectivities in chemical reactions, offering insights into regioselectivity based on different reagents and conditions (Mongin, Desponds, & Schlosser, 1996).

Organometallic Chemistry

In the field of organometallic chemistry, Porwisiak and Schlosser (1996) described the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene. This compound serves as a versatile starting material for the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).

Photochemical Reactions

Birchall, Irvin, and Boyson (1975) investigated the photochemical reactions of trifluoroiodomethane with halobenzenes, including bromo- and chloro-derivatives. They detailed the products of these reactions, contributing to the understanding of photochemical processes involving halogenated benzenes (Birchall, Irvin, & Boyson, 1975).

Pharmaceutical Applications

In the pharmaceutical domain, Liaras, Geronikaki, Glamočlija, Ćirić, and Soković (2011) synthesized compounds with structural similarities to 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene. They explored their potential as antimicrobial agents, indicating the relevance of halogenated benzene derivatives in drug development (Liaras et al., 2011).

Spectroscopy and Structural Analysis

Studies involving halogen-containing benzenes, like 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene, have contributed to the advancement of spectroscopy. Green, Harrison, and Kynaston (1971) reported on the vibrational spectra of trisubstituted benzenes, providing valuable data for structural analysis of similar compounds (Green, Harrison, & Kynaston, 1971).

Environmental Studies

The environmental behavior of halogenated benzenes, including those structurally related to 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene, has been a subject of research. Drijvers, Van Langenhove, and Herrygers (2000) conducted a comparative study on the sonolysis of monohalogenated benzenes, which contributes to understanding the environmental fate of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring that already contains a trifluoromethyl group.", "Starting Materials": [ "Trifluoromethylbenzene", "Bromine", "Chlorine", "Fluorine" ], "Reaction": [ "Step 1: Trifluoromethylbenzene is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 2-bromo-1-trifluoromethylbenzene.", "Step 2: The 2-bromo-1-trifluoromethylbenzene is then reacted with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form 2-bromo-1-chloro-5-trifluoromethylbenzene.", "Step 3: Finally, the 2-bromo-1-chloro-5-trifluoromethylbenzene is reacted with fluorine in the presence of a catalyst, such as silver fluoride, to form 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene." ] }

CAS RN

914225-64-2

Product Name

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene

Molecular Formula

C7H2BrClF4

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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